molecular formula C6H3F2NO3 B1322324 2,3-Difluoro-5-nitrophenol CAS No. 1119455-04-7

2,3-Difluoro-5-nitrophenol

Cat. No.: B1322324
CAS No.: 1119455-04-7
M. Wt: 175.09 g/mol
InChI Key: QEBOTENBPZWUEC-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-nitrophenol is an organic compound with the molecular formula C6H3F2NO3 It is a derivative of phenol, where two hydrogen atoms are replaced by fluorine atoms at the 2 and 3 positions, and a nitro group is attached at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-5-nitrophenol typically involves the nitration of 2,3-difluorophenol. The reaction is carried out using a mixture of nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction proceeds via electrophilic substitution, where the nitro group is introduced onto the 5-position of the phenol ring .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration of reagents, to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-5-nitrophenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The nitro group and fluorine atoms can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group leads to the formation of 2,3-difluoro-5-aminophenol.

    Quinones: Oxidation of the phenolic group results in the formation of quinone derivatives.

Scientific Research Applications

2,3-Difluoro-5-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-nitrophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms and the nitro group can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluoro-6-nitrophenol: Similar structure but with the nitro group at the 6-position.

    3,5-Difluoro-2-nitrophenol: Fluorine atoms at the 3 and 5 positions and the nitro group at the 2 position.

    2,5-Difluoro-4-nitrophenol: Fluorine atoms at the 2 and 5 positions and the nitro group at the 4 position.

Uniqueness

2,3-Difluoro-5-nitrophenol is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and potential applications. The presence of both electron-withdrawing fluorine atoms and a nitro group can significantly affect its acidity, solubility, and interaction with other molecules.

Properties

IUPAC Name

2,3-difluoro-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO3/c7-4-1-3(9(11)12)2-5(10)6(4)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBOTENBPZWUEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623001
Record name 2,3-Difluoro-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119455-04-7
Record name 2,3-Difluoro-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Step M (3): Aqueous ammonium hydroxide (5 mL) was added to a solution of 2,3-difluoro-5-nitrophenyl ethyl carbonate (250 mg, 1.0 mol) in EtOAc (4 mL). The reaction mixture was quenched with 1 N HCl. The mixture was diluted with water and extracted with EtOAc. The organic layer was washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo to afford 2,3-difluoro-5-nitrophenol (150 mg, 85% yield).
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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